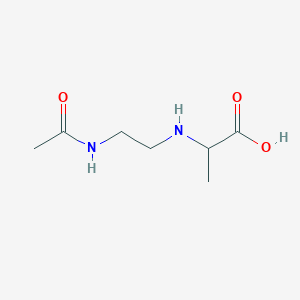
(2-Acetamidoethyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetamidoethyl)alanine is a compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the ethyl side chain of alanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidoethyl)alanine can be achieved through several methods. One common approach involves the reaction of alanine with acetic anhydride in the presence of a base, such as sodium acetate. This reaction typically occurs under mild conditions, with the acetic anhydride acting as the acetylating agent . Another method involves the use of enzyme-catalyzed reactions, which offer advantages such as high specificity and mild reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis. This process may include the use of advanced techniques such as continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize byproducts .
化学反応の分析
Types of Reactions: (2-Acetamidoethyl)alanine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding oxo derivatives or reduced to yield amine derivatives . Substitution reactions, such as nucleophilic substitution, can also occur, leading to the formation of different substituted products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds, depending on the nucleophile involved .
科学的研究の応用
(2-Acetamidoethyl)alanine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid metabolism and enzyme activity . Additionally, in industry, it is used in the production of polymers and other materials with specific properties .
作用機序
The mechanism of action of (2-Acetamidoethyl)alanine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes such as protein synthesis and energy metabolism . The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity .
類似化合物との比較
(2-Acetamidoethyl)alanine can be compared with other similar compounds, such as alanine and its derivatives. One unique aspect of this compound is the presence of the acetamido group, which imparts distinct chemical and biological properties. Similar compounds include alanine, β-alanine, and N-acetylalanine, each with its own set of characteristics and applications .
特性
分子式 |
C7H14N2O3 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2-(2-acetamidoethylamino)propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(7(11)12)8-3-4-9-6(2)10/h5,8H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChIキー |
UYLPRHJFYLPHEW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NCCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



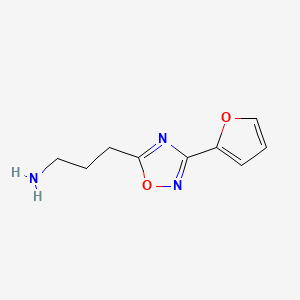
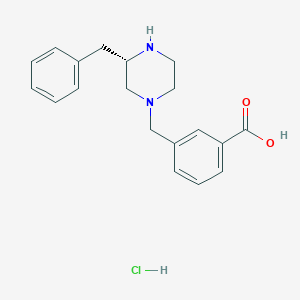
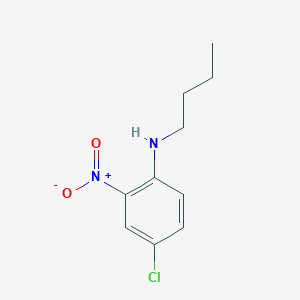
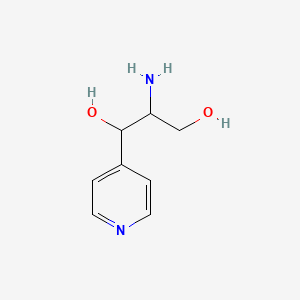
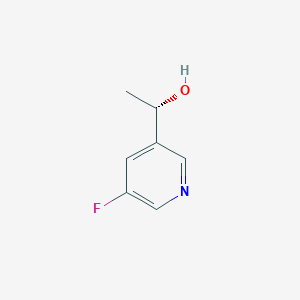
![(3aR,6aS)-5-(tert-Butoxycarbonyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B13651266.png)
![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one](/img/structure/B13651267.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine](/img/structure/B13651292.png)
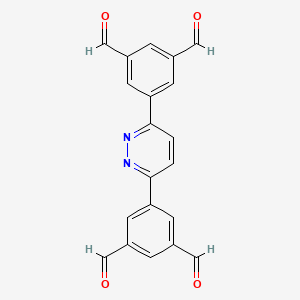
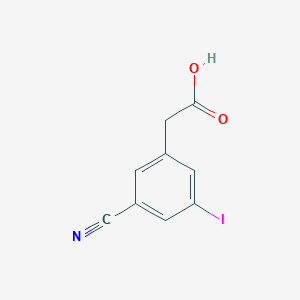
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)
![trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13651309.png)
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)](/img/structure/B13651327.png)
